3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
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Overview
Description
3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidinone family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of a pyridine derivative with a suitable amine and a carbonyl compound under acidic or basic conditions to form the desired pyrido[3,4-d]pyrimidinone structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrido[3,4-d]pyrimidinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyrido[3,4-d]pyrimidinones .
Scientific Research Applications
3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one
- 7-ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one
- 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Uniqueness
3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is unique due to its specific ethyl substitution at the 3-position, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s ability to interact with molecular targets and its overall stability .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H13N3O/c1-2-12-6-11-8-5-10-4-3-7(8)9(12)13/h6,10H,2-5H2,1H3 |
InChI Key |
WOPBCXIYUHGIAN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(C1=O)CCNC2 |
Origin of Product |
United States |
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